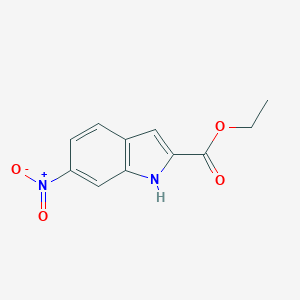

Ethyl 6-nitro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 6-nitro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate typically involves the nitration of ethyl indole-2-carboxylate. One common method includes the reaction of ethyl indole-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 6-position of the indole ring .

Analyse Chemischer Reaktionen

Ethyl 6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 6-nitro-1H-indole-2-carboxylate is primarily recognized for its role in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various drugs, particularly those aimed at treating inflammatory conditions and pain relief.

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for the development of new therapeutic agents.

- Analgesics : The compound's derivatives are also being explored for their analgesic effects, contributing to pain management strategies in clinical settings .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecular architectures. Its reactivity allows chemists to develop new compounds with potential therapeutic effects.

- Synthesis of Indole Derivatives : The compound can be modified to produce a variety of indole derivatives, which are essential in drug discovery due to their diverse biological activities .

- Functionalization : Researchers have successfully employed this compound in functionalization reactions that enhance the biological activity of synthesized molecules .

Biological Research

The biological activity of this compound has garnered attention in drug discovery and development.

- Cellular Processes : Studies indicate that this compound influences various cellular processes, making it valuable for understanding disease mechanisms and developing targeted therapies .

- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral integrases, particularly against HIV, highlighting their potential in antiviral drug development .

Material Science

In material science, this compound is being investigated for its potential applications in creating novel materials.

- Polymers : The compound's unique properties allow it to be incorporated into polymers, potentially enhancing their mechanical and thermal properties .

Agricultural Chemistry

The compound also shows promise in agricultural applications, particularly in the development of agrochemicals.

- Pesticide Development : this compound may contribute to formulating effective pesticides or herbicides that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

A review of recent literature highlights several case studies that illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of Ethyl 6-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The

Biologische Aktivität

Ethyl 6-nitro-1H-indole-2-carboxylate (CAS No. 16792-45-3) is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 6-position of the indole ring and a carboxylate moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

Melting Point: 194-196 °C

Purity: ≥ 97%

Structural Characteristics

This compound features an indole core, which is a common scaffold in many biologically active compounds. The nitro group at position 6 and the carboxylate group at position 2 enhance its reactivity and interaction with biological targets.

This compound interacts with various biological targets, leading to multiple biochemical effects:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and viral replication.

- Receptor Modulation: It may modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, particularly against HIV integrase, by chelating metal ions essential for viral DNA integration.

Biochemical Pathways

Indole derivatives like this compound are known to influence various pathways, including apoptosis, cell cycle regulation, and inflammatory responses. These interactions can lead to enhanced cytotoxicity against cancer cells while potentially sparing normal cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

These findings suggest that the compound may be particularly effective against breast cancer cells (MCF-7), while showing moderate activity against liver cancer cells (HepG2).

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV. Studies have shown that it can inhibit HIV integrase with an IC50 value as low as , indicating its potential as a lead compound in antiviral drug development .

Antimicrobial Effects

The compound also displays antimicrobial activity, although specific data on its efficacy against various pathogens remain limited. Indole derivatives are generally recognized for their ability to interact with bacterial enzymes, leading to inhibition of growth.

Case Study: Anticancer Activity

In a study evaluating a series of indole derivatives, this compound was noted for its ability to induce cell cycle arrest at the G2/M phase in MCF-7 cells. The study highlighted its mechanism involving the inhibition of key protein kinases such as EGFR and HER2, which are essential for tumor growth and survival .

Case Study: Antiviral Efficacy

Another investigation focused on the compound's role as an integrase inhibitor in HIV treatment strategies. The study demonstrated that modifications to the nitro group could enhance binding affinity and inhibitory potency against integrase . This suggests a promising avenue for optimizing the compound's structure for improved antiviral activity.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Optimization: Modifying functional groups may enhance its biological activity and selectivity.

- Combination Therapies: Investigating synergistic effects with existing chemotherapeutics or antivirals could improve therapeutic outcomes.

- Mechanistic Studies: Further elucidation of its molecular targets will provide insights into its mode of action and potential side effects.

Eigenschaften

IUPAC Name |

ethyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMZLSPJSSDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346926 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16792-45-3 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.